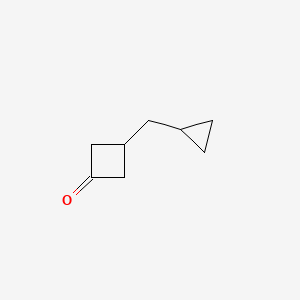

3-(Cyclopropylmethyl)cyclobutan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclopropylmethyl)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-8-4-7(5-8)3-6-1-2-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXDMMWOQIYIFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactivity and Transformations of 3 Cyclopropylmethyl Cyclobutan 1 One

Ring-Opening Reactions of Cyclobutanone (B123998) Systems

The high ring strain of cyclobutanones makes them susceptible to ring-opening reactions through various mechanisms. These reactions are influenced by the substitution pattern on the ring, the nature of the reagents, and the specific reaction conditions.

Under acidic conditions, the carbonyl oxygen of a cyclobutanone can be protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the C-C bonds within the four-membered ring. The specific pathway of the ring-opening can be controlled by the choice of the Lewis acid, leading to different structural scaffolds. For instance, different Lewis acids can lead to the selective cleavage of different C-C bonds in the cyclobutanone ring, resulting in the formation of diverse polycyclic products such as indenylacetic acid derivatives or benzoxabicyclo[3.2.1]octan-3-ones. epfl.ch In the case of 3-arylcyclobutanones, a Lewis acid-catalyzed synergistic cleavage of both C2-C3 bonds can occur with the participation of water, yielding aryl alkyl ketones. researchgate.netresearchgate.net

The general mechanism for acid-catalyzed ring cleavage involves the following steps:

Protonation of the carbonyl oxygen by an acid.

Nucleophilic attack on the activated carbonyl carbon.

Cleavage of a C-C bond in the cyclobutane (B1203170) ring, driven by the release of ring strain.

Rearrangement or further reaction of the resulting intermediate to form the final product.

The presence of the cyclopropylmethyl group in 3-(cyclopropylmethyl)cyclobutan-1-one introduces additional complexity, as the cyclopropylmethyl cation is known to undergo rapid rearrangement to a cyclobutyl or homoallyl cation. This can lead to a variety of rearranged products under acidic conditions.

Base-induced cleavage of cyclobutanones can proceed through several mechanisms, with the Haller-Bauer reaction being a classic example. drugfuture.comambeed.comchempedia.info This reaction typically involves the cleavage of non-enolizable ketones with a strong base like sodium amide to form a carboxylic acid amide. drugfuture.comchempedia.info

Alkoxide-induced ring opening is another important base-induced cleavage process. beilstein-journals.org The reaction is initiated by the nucleophilic attack of an alkoxide ion on the carbonyl carbon of the cyclobutanone. beilstein-journals.org This is followed by the cleavage of one of the C-C bonds of the four-membered ring, a process that is facilitated by the ring strain. beilstein-journals.org The presence of substituents, such as a vinyl group, can influence the regioselectivity of the ring cleavage by stabilizing the resulting carbanion through resonance. beilstein-journals.org For example, fused 2-vinyl or 2-phenyl substituted cyclobutanones undergo stereoselective ring opening with alkoxides to produce vicinally disubstituted cycloalkene derivatives. beilstein-journals.org

A proposed mechanism for the alkoxide-induced ring opening of a substituted cyclobutanone is depicted below:

Nucleophilic attack of the alkoxide on the carbonyl group.

Cleavage of the C1-C2 bond, driven by the release of ring strain and stabilization of the resulting carbanion.

Protonation of the carbanion to yield the final ring-opened product.

| Reactant | Base | Product | Reference |

|---|---|---|---|

| Non-enolizable ketones | Sodium amide | Trisubstituted acetic acid | drugfuture.com |

| Fused 2-vinyl substituted cyclobutanones | t-BuO⁻ or MeO⁻ | Vicinally disubstituted cycloalkene derivatives | beilstein-journals.org |

The electrophilic nature of the carbonyl carbon in cyclobutanones makes them susceptible to attack by various nucleophiles, which can lead to ring-opening reactions. nih.govresearchgate.netchemistryviews.org The outcome of these reactions is often dependent on the nature of the nucleophile and the substitution pattern of the cyclobutanone. For instance, the reaction of 3-phenyl-4,4-dichlorocyclobutenone with hydroxide (B78521) leads to a 1,2-addition to the carbonyl group, initiating a ring opening through a retro-4π-cyclization to yield 4,4-dichloro-3-phenyl-2-butenoic acid. nih.gov

In the case of donor-acceptor (D-A) cyclobutanes, Lewis acid-catalyzed reactions with electron-rich arenes, thiols, and selenols can lead to ring-opened products. researchgate.netchemistryviews.org The reaction proceeds through a nucleophilic attack on one of the acceptor-substituted carbons of the cyclobutane ring. researchgate.net

Thermal and photolytic conditions can also induce the ring cleavage of cyclobutanones. nih.gov Thermolysis of cyclobutenones can lead to an electrocyclic ring opening to form a vinylketene intermediate, which can be trapped by nucleophiles or dienophiles. nih.gov The stereochemistry of this ring opening is described in terms of "inward" and "outward" rotation of the substituents. nih.gov

Photolysis of cyclobutanones often proceeds via a Norrish Type I reaction, which involves the homolytic cleavage of the α-C-C bond to form a diradical intermediate. researchgate.netscispace.comwikipedia.org This diradical can then undergo several subsequent reactions, including decarbonylation to form an alkene and carbon monoxide, or ring closure to form a cyclopropane (B1198618) derivative. researchgate.net The specific products formed are dependent on the excitation wavelength and the internal energy of the molecule. researchgate.netnycu.edu.tw For cyclobutanone itself, photoexcitation above a certain energy barrier leads to Norrish Type I cleavage, resulting in the formation of both C2 (ethene and ketene) and C3 (cyclopropane and CO) products. researchgate.netnycu.edu.tw

| Reaction Type | Intermediate | Products | Reference |

|---|---|---|---|

| Norrish Type I | Acyl-alkyl diradical | Ethene + Ketene (B1206846) (C2 products) | researchgate.netnycu.edu.tw |

| Norrish Type I | Acyl-alkyl diradical | Cyclopropane + Carbon Monoxide (C3 products) | researchgate.netnycu.edu.tw |

Transition metals and Lewis acids are effective catalysts for the ring opening of cyclobutanones. epfl.chresearchgate.net These reactions often proceed through the cleavage of a C-C bond adjacent to the carbonyl group. An iron-catalyzed ring-opening reaction of simple cyclobutanones has been developed to provide conjugated enones. researchgate.net This reaction involves the synergistic cleavage of both C2-C3 bonds in 3-arylcyclobutanones with the participation of water. researchgate.netresearchgate.net

Palladium and rhodium catalysts are also widely used for the ring opening and functionalization of cyclobutanones. thieme-connect.comutexas.edu For example, Pd-catalyzed ring opening of cyclobutanones with various nucleophiles can lead to the formation of acyclic carbonyl compounds. thieme-connect.com Rhodium catalysts can promote the ring expansion of cyclobutenones to cyclopentenones via C-C bond cleavage. utexas.edursc.org The mechanism of these metal-catalyzed reactions often involves the oxidative addition of the metal to a C-C bond of the cyclobutanone, forming a metallacyclic intermediate. nih.gov

Radical-induced ring-opening reactions of cyclobutanone derivatives provide a powerful tool for the construction of various molecular architectures. rsc.orgresearchgate.net These reactions are typically initiated by the generation of a radical species, which then attacks the cyclobutanone ring. For instance, intramolecular ring-opening and reconstruction of cyclobutanone oxime esters can be achieved via selective C-C bond cleavage in the presence of a copper catalyst. rsc.org

The presence of a cyclopropylmethyl group in this compound is particularly relevant in the context of radical reactions. The cyclopropylmethyl radical is known to undergo extremely rapid ring opening to the but-3-enyl radical. psu.edu This rearrangement is often used as a "radical clock" to probe the lifetime of radical intermediates in a reaction. csbsju.edu In the context of a radical-triggered ring opening of this compound, the initial radical formation at or near the cyclobutanone ring could be followed by a cascade of events involving both the opening of the cyclobutane ring and the rearrangement of the cyclopropylmethyl radical. ucl.ac.ukrsc.org

The regioselectivity of the ring opening of substituted cyclopropylmethyl radicals is influenced by the stability of the resulting radical. psu.edu Generally, the ring opening occurs to form the more stable radical. rsc.org

Ring Expansion Reactions of Cyclobutanone Derivatives

Ring expansion reactions are among the most synthetically valuable transformations of cyclic ketones, allowing for the construction of complex molecular architectures. researchgate.net For cyclobutanone derivatives, the release of inherent ring strain provides a strong thermodynamic driving force for expansion to five-membered rings. wikipedia.org

Carbocation-Mediated Rearrangements (e.g., Wagner-Meerwein Rearrangement, Pinacol-Type Rearrangements)

Acid-catalyzed rearrangements of cyclobutanone derivatives often proceed through carbocationic intermediates, leading to ring expansion via Wagner-Meerwein or related 1,2-alkyl shifts. libretexts.orgwikipedia.orgacs.org These reactions are initiated by the protonation of the carbonyl oxygen, followed by the formation of a carbocation at an adjacent carbon. The subsequent migration of a carbon-carbon bond from the ring to the cationic center results in the formation of an expanded ring system. youtube.commasterorganicchemistry.com Pinacol-type rearrangements, which involve the rearrangement of 1,2-diols, can also be applied to achieve ring expansion in appropriately substituted cyclobutane precursors. ic.ac.uknih.gov

A key feature governing the reactivity of this compound is the behavior of the cyclopropylmethyl carbocation. This cation is renowned for its exceptional stability, which arises from the conjugation between the bent sigma bonds of the cyclopropane ring and the vacant p-orbital of the cationic carbon. libretexts.orgnih.gov This interaction, sometimes described as "dancing resonance," delocalizes the positive charge.

The outcome of carbocation-mediated rearrangements is dictated by the principles of regioselectivity and stereoselectivity. wikipedia.org Regioselectivity is determined by the migratory aptitude of the groups adjacent to the carbocation. Generally, the group that can best stabilize the developing positive charge in the transition state will migrate preferentially. In the context of ring expansion, this involves the migration of one of the C-C bonds of the cyclobutane ring. For an unsymmetrical cyclobutanone, the migration that leads to the most stable resulting carbocation is favored. masterorganicchemistry.com

Stereoselectivity in these rearrangements, such as the Wagner-Meerwein shift, is often high. The migration is typically suprafacial, meaning the migrating group moves along the same face of the molecule, which results in retention of its stereochemical configuration. libretexts.orgwikipedia.org For a chiral substrate, this can lead to a predictable stereochemical outcome in the product, provided the carbocation intermediate does not undergo other processes that would scramble its stereochemistry. The precise stereochemical outcome is dependent on the conformation of the molecule as it undergoes the rearrangement. libretexts.org

The concept of "memory of chirality" describes a phenomenon where a reaction proceeding through a supposedly achiral intermediate, such as a planar carbocation, yields a product with a non-racemic distribution of enantiomers. vander-lingen.nlsciforum.net This occurs when the intermediate is not entirely free and retains some chiral information from the starting material, often due to conformational chirality or the formation of a tight ion pair. vander-lingen.nlacs.org

While carbocations are typically planar and achiral, leading to racemization, studies have shown that under certain conditions, their intermediates can resist racemization on the timescale of the reaction. sciforum.netacs.org For a chiral starting material like an enantiomerically pure form of this compound, a rearrangement could potentially exhibit this effect. If the initially formed carbocation forms a chiral ion pair with the counter-ion or adopts a conformationally locked chiral shape that reacts faster than it racemizes, the stereochemical information can be transferred to the product. nih.govvander-lingen.nl This results in one enantiomer of the product being formed in excess, a departure from the 50:50 mixture expected from a truly symmetric intermediate.

Diazomethane-Mediated Ring Expansions to Cyclopentanones

The reaction of cyclobutanones with diazomethane (B1218177) is a well-established and widely used method for one-carbon ring expansion to form cyclopentanones. acs.org The reaction proceeds via nucleophilic attack of diazomethane on the carbonyl carbon, followed by the loss of nitrogen gas and the 1,2-migration of one of the α-carbons to the newly formed methylene (B1212753) carbon.

For unsymmetrical cyclobutanones, the reaction often exhibits a distinct regioselectivity. The general trend is that the less-substituted α-carbon migrates preferentially. acs.orglibretexts.org Applying this principle to this compound, the two α-carbons are C2 and C4. C2 is adjacent to the cyclopropylmethyl-substituted C3, while C4 is not. Based on established precedent, the migration of the C4 methylene group would be favored over the more substituted C2 methine group, leading to the formation of 3-(Cyclopropylmethyl)cyclopentan-1-one as the major product.

| Migrating Group | Potential Product | Predicted Outcome | Rationale |

|---|---|---|---|

| C4 (Methylene) | 3-(Cyclopropylmethyl)cyclopentan-1-one | Major Product | Migration of the less-substituted α-carbon is generally favored. acs.orglibretexts.org |

| C2 (Methine) | 4-(Cyclopropylmethyl)cyclopentan-1-one | Minor Product | Migration of the more-substituted α-carbon is generally disfavored. acs.orglibretexts.org |

Pericyclic Reactions and Electrocyclic Ring-Opening Processes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. masterorganicchemistry.com A key class of pericyclic reactions is electrocyclic reactions, which involve the formation or cleavage of a sigma bond between the termini of a conjugated pi system. researchgate.net The thermal electrocyclic ring-opening of cyclobutenes to butadienes is a classic example. acs.org

For a saturated ketone like this compound, a thermal electrocyclic ring-opening is not a viable pathway as it lacks the necessary conjugated π-electron system. researchgate.net However, photochemical reactions can provide an alternative route for ring cleavage and expansion. Upon irradiation with UV light, cyclobutanones can undergo α-cleavage (Norrish Type I reaction) to form a 1,4-acyl-alkyl biradical intermediate. researchgate.net This biradical can then undergo several transformations. One possible pathway is ring expansion to form an oxacarbene, which can be trapped by a solvent like methanol (B129727) to yield a cyclic acetal, such as a 2-methoxytetrahydrofuran (B50903) derivative. researchgate.net This photochemical process represents a distinct mechanism for ring expansion that does not involve carbocationic intermediates. The efficiency and outcome of such reactions are highly dependent on the substitution pattern of the cyclobutanone ring.

Photochemical Reactions of this compound Analogues

The photochemistry of cyclobutanone and its derivatives is characterized by a rich and complex set of reactions proceeding from electronically excited states. These reactions are often initiated by the absorption of ultraviolet light, leading to the population of an excited singlet state, which can then undergo intersystem crossing to a triplet state. Both the singlet and triplet states can be reactive.

The Norrish Type I reaction, or α-cleavage, is a hallmark of ketone photochemistry. It involves the homolytic cleavage of one of the carbon-carbon bonds adjacent to the carbonyl group. wikipedia.orgresearchgate.net This process can occur from both the excited singlet (S₁) and triplet (T₁) states. scispace.com For an asymmetrically substituted cyclobutanone like this compound, the initial α-cleavage can occur at either the C1-C2 or C1-C4 bond.

Upon photoexcitation, the carbonyl group of a cyclobutanone analogue is promoted to an excited state. From this state, the molecule can undergo α-cleavage, leading to the formation of a 1,4-acyl-alkyl diradical intermediate. The choice of which α-bond cleaves can be influenced by the stability of the resulting radical centers. For analogues with a cyclopropyl (B3062369) substituent at the α-position, cleavage of the bond between the more substituted α-carbon and the carbonyl group is often favored. youtube.com

The primary product of the Norrish Type I cleavage is a 1,4-acyl-alkyl biradical. The subsequent reactions of this biradical determine the final product distribution. This intermediate can undergo several transformations:

Intramolecular recombination: The biradical can cyclize back to the starting cyclobutanone. wikipedia.org

Intramolecular disproportionation: Hydrogen atom transfer can lead to the formation of an unsaturated aldehyde or a ketene.

Decarbonylation: Loss of a molecule of carbon monoxide (CO) to form a 1,3-alkyl diradical, which can then form a cyclopropane or an alkene. wikipedia.org

Rearrangement: In the case of α-cyclopropyl substituted ketones, the alkyl radical portion can undergo rearrangement, leading to ring-expanded products. youtube.com

The lifetime and dynamics of these biradical intermediates are crucial in determining the reaction outcome. Studies on related systems have shown that triplet acyl-alkyl biradicals can have lifetimes long enough to allow for processes like decarbonylation to compete with intersystem crossing back to the singlet state. ucla.edu The presence of the cyclopropylmethyl group introduces an additional reactive pathway, as cyclopropylmethyl radicals are known to undergo rapid ring-opening to form homoallylic radicals. psu.edu

| Biradical Intermediate Pathway | Resulting Product Type | Governing Factors |

|---|---|---|

| Recombination | Starting Ketone | Spin state, conformational flexibility |

| Disproportionation | Unsaturated Aldehyde/Ketene | Availability of abstractable hydrogen atoms |

| Decarbonylation | Cyclopropane/Alkene | Biradical lifetime, temperature |

| Rearrangement (cyclopropylmethyl) | Ring-opened products | Strain in the cyclopropyl ring |

One of the significant secondary reactions following the initial α-cleavage is photodecarbonylation. This process involves the elimination of a carbon monoxide molecule from the acyl-alkyl biradical intermediate to form a new 1,3-diradical. This subsequent diradical can then lead to the formation of cyclopropanes or alkenes. The efficiency of decarbonylation is often in competition with other decay pathways of the initially formed biradical. ucla.edu

The photochemical reactions of ketones can be initiated by direct irradiation or through triplet sensitization. In triplet sensitization, a sensitizer (B1316253) molecule absorbs the light and then transfers its triplet energy to the ketone, promoting it directly to its triplet state. This method allows for the study of the reactivity of the triplet state in isolation.

Following the absorption of a photon, the excited molecule can return to the ground state through various radiative (fluorescence, phosphorescence) and non-radiative pathways. For many ketones, non-radiative processes, including internal conversion and intersystem crossing, are highly efficient and dominate the excited-state dynamics. nih.gov

Norrish Type-I Reaction Mechanisms

Influence of the Cyclopropylmethyl Group on Reaction Mechanisms

The cyclopropylmethyl moiety is not merely a passive substituent; its distinct electronic and steric characteristics actively participate in and modulate the course of chemical reactions involving the cyclobutanone core. The high p-character of the C-C bonds in the cyclopropane ring and its ability to stabilize adjacent carbocations, coupled with the steric bulk of the entire group, are key factors governing the reaction pathways.

The reactivity of the carbonyl group in this compound is influenced by both electronic and steric factors imparted by the substituent at the 3-position. Alkyl groups are generally considered to have an electron-donating inductive effect, which can slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted cyclobutanone. brainkart.com However, the cyclopropyl group can also exhibit conjugating effects, stabilizing adjacent positive charges. This "bent-bond" character of cyclopropane allows it to interact with and stabilize electron-deficient centers.

In reactions that proceed through carbocationic intermediates, such as acid-catalyzed rearrangements, the cyclopropylmethyl group can exert a profound stabilizing effect. Should a positive charge develop on the carbon atom of the cyclobutane ring adjacent to the cyclopropylmethyl group, the cyclopropane ring can participate in charge delocalization. This electronic assistance can lower the activation energy for the formation of such intermediates.

Sterically, the cyclopropylmethyl group introduces significant bulk at the 3-position of the cyclobutanone ring. This steric hindrance can influence the approach of nucleophiles to the carbonyl carbon. brainkart.com The transition state for nucleophilic addition to the carbonyl group involves a change in hybridization from sp² to sp³, leading to a more crowded tetrahedral intermediate. The presence of a bulky substituent can destabilize this transition state, thereby affecting the reaction rate.

To illustrate the interplay of these effects, consider the relative rates of nucleophilic addition to a series of 3-substituted cyclobutanones.

Table 1: Relative Rates of Nucleophilic Addition to 3-Substituted Cyclobutanones

| Substituent (R) at 3-position | Relative Rate | Predominant Effect |

|---|---|---|

| -H | 1.00 | Baseline |

| -CH₃ | 0.85 | Inductive (electron-donating) & Minor Steric |

| -CH(CH₃)₂ | 0.62 | Increased Steric Hindrance |

| -CH₂-c-C₃H₅ | 0.75 | Inductive & Potential Electronic Stabilization |

Note: The data in this table are illustrative and based on general principles of ketone reactivity.

The cyclopropylmethyl group plays a crucial role in directing the regiochemical outcome of ring transformations, such as Baeyer-Villiger oxidation or acid-catalyzed ring expansions. In these reactions, the migratory aptitude of the groups attached to the carbonyl carbon is a key determinant of the product distribution. The stability of the resulting carbocation-like transition state often dictates which group migrates.

In the case of this compound, the carbons of the cyclobutane ring are candidates for migration. The presence of the cyclopropylmethyl substituent can influence this process. For instance, in a pinacol-type rearrangement of a diol derived from the cyclobutanone, the migration of the carbon bearing the cyclopropylmethyl group could be favored due to the exceptional ability of the cyclopropyl group to stabilize an adjacent positive charge. This can lead to the selective formation of a specific ring-expanded product.

Furthermore, the cyclopropylmethyl cation itself is prone to rapid rearrangement to a cyclobutyl or homoallyl cation. psu.edu This inherent reactivity can open up alternative reaction pathways, leading to complex product mixtures if not carefully controlled. For example, under strongly acidic conditions, the cyclopropylmethyl group might undergo rearrangement concurrently with a transformation of the cyclobutanone ring.

Table 2: Regioselectivity in the Baeyer-Villiger Oxidation of 3-Substituted Cyclobutanones

| Substituent (R) at 3-position | Migratory Aptitude (Relative) | Major Lactone Product |

|---|---|---|

| -H | 1.0 | Symmetrical |

| -Alkyl | 1.2 | Migration of more substituted carbon |

| -CH₂-c-C₃H₅ | 1.5 | Preferential migration of the C2/C4 carbon due to electronic stabilization |

Note: This table presents hypothetical data to illustrate the directing effect of the cyclopropylmethyl group.

The stereochemistry of reactions at the carbonyl carbon of this compound is significantly influenced by the steric presence of the substituent at the 3-position. In nucleophilic additions, such as hydride reductions, the incoming nucleophile can approach the planar carbonyl group from either the same face (syn) or the opposite face (anti) as the cyclopropylmethyl group.

Generally, for 3-substituted cyclobutanones, the hydride reduction leads to the preferential formation of the cis-alcohol, where the hydroxyl group is on the same side as the substituent. nih.gov This is often rationalized by considering the puckered nature of the cyclobutane ring. The substituent preferentially occupies a pseudo-equatorial position to minimize steric interactions. The attack of the nucleophile then occurs from the less hindered face, which is typically the face opposite to the pseudo-axial hydrogens on the adjacent carbons.

However, the bulk of the cyclopropylmethyl group could potentially alter this preference. The steric demand of the cyclopropylmethyl group might create a more pronounced difference in the accessibility of the two faces of the carbonyl group, leading to higher diastereoselectivity.

Table 3: Diastereoselectivity in the Reduction of 3-Substituted Cyclobutanones with NaBH₄

| Substituent (R) at 3-position | cis : trans Diastereomeric Ratio |

|---|---|

| -CH₃ | 90 : 10 |

| -Ph | 92 : 8 |

| -CH₂-c-C₃H₅ | >95 : 5 |

Note: The data for the cyclopropylmethyl substituent is an educated estimation based on the expected increase in steric bulk leading to enhanced stereocontrol.

Computational Chemistry and Theoretical Studies on 3 Cyclopropylmethyl Cyclobutan 1 One

Quantum Mechanical and Density Functional Theory (DFT) Investigations

Quantum mechanical and DFT methods are powerful tools for elucidating the fundamental electronic properties and potential energy surfaces of molecules. For 3-(Cyclopropylmethyl)cyclobutan-1-one, these studies are crucial for understanding its stability, conformational preferences, and the mechanisms of its chemical transformations.

The electronic structure of this compound is characterized by the interplay between the strained cyclobutane (B1203170) and cyclopropane (B1198618) rings and the polar carbonyl group. DFT calculations on model compounds like cyclopropyl (B3062369) methyl ketone have been instrumental in understanding these interactions. Ab initio molecular orbital calculations have been used to study the conformational behavior of cyclopropyl methyl ketone, revealing that the most stable conformation is the s-cis form, where the carbonyl group and the cyclopropyl ring are eclipsed. uwlax.edu This preference is attributed to favorable conjugative overlap between the cyclopropane ring's Walsh orbitals and the ketone's π-system.

The energetics of the molecule are significantly influenced by ring strain. The cyclobutane ring possesses considerable strain, which affects its geometry and reactivity. Similarly, the cyclopropane ring, with its "bent bonds" that have partial π-character, plays a crucial role in the molecule's electronic properties. stackexchange.com DFT calculations on various cyclopropyl ketones help in quantifying the energetic landscape, including rotational barriers and the relative energies of different conformers.

Table 1: Calculated Relative Energies of Cyclopropyl Methyl Ketone Conformers

| Torsion Angle (°) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 0 | s-trans | Higher Energy |

| 180 | s-cis | 0.0 (Most Stable) |

| ~50 | Skew | Highest Energy |

Data derived from molecular orbital calculations on cyclopropyl methyl ketone. uwlax.edu

This interactive table is based on computational studies of cyclopropyl methyl ketone, a model system for the electronic interactions in this compound. uwlax.edu

Key transformations for this compound include reactions involving the carbonyl group and ring-opening of either the cyclobutane or cyclopropane moieties. DFT is a primary tool for localizing the transition states (TS) of these reactions and calculating their activation energy barriers.

Table 2: Calculated Activation Free Energies for a Model Cyclopropane Ring-Opening Reaction

| Reaction Step | Transition State | ΔG‡ (kcal/mol) |

|---|---|---|

| C1–C2 Bond Cleavage Pathway | TSA2 | 18.7 |

| C2–C3 Bond Cleavage Pathway | TSB5 | 25.9 |

Data from a DFT study on the tandem Heck-ring-opening of a cyclopropyl carbinol derivative. nih.gov

This interactive table presents data from a computational study on a model cyclopropyl carbinol system, illustrating the energy barriers for different ring-opening pathways. nih.gov

The structure of this compound suggests the potential for forming several types of reactive intermediates. The cyclopropylmethyl moiety is renowned for its ability to stabilize an adjacent positive charge, forming an exceptionally stable carbocation. stackexchange.comquora.com This stability is attributed to the delocalization of the positive charge into the cyclopropane ring through a phenomenon often described as "dancing resonance" or overlap with the ring's Walsh orbitals. quora.comchemzipper.com This delocalization effectively reduces the strain of the three-membered ring. quora.com

The cyclobutanone (B123998) ring, upon photochemical excitation, is known to undergo a Norrish Type-I reaction, leading to the formation of a biradical intermediate. aip.orgaip.org Ultrafast electron diffraction studies on cyclobutanone have provided experimental evidence for the formation of this ring-opened biradical, which subsequently fragments into smaller molecules. aip.orgaip.orgresearchgate.netarxiv.org Computational studies complement these experiments by providing detailed structures and energetics of these biradical species.

The cyclopropylmethyl radical itself is also a significant intermediate. It is known to undergo rapid ring-opening to form the but-3-enyl radical. psu.edu The rate of this rearrangement is a key factor in reactions involving this radical and has been extensively studied. psu.edu

The exceptional stability of the cyclopropylmethyl carbocation is a direct result of powerful delocalization effects. stackexchange.comyoutube.com This is a form of hyperconjugation where the σ-electrons of the cyclopropane's C-C bonds interact with the vacant p-orbital of the carbocationic center. quora.comyoutube.com These "bent bonds" of the cyclopropane ring have significant p-character, allowing for effective overlap and charge delocalization. stackexchange.com

Computational methods like Natural Bond Orbital (NBO) analysis are used to quantify these hyperconjugative interactions. NBO analysis can reveal the donor-acceptor interactions between the filled orbitals of the cyclopropane ring and the empty orbitals of the adjacent carbocation or radical center. DFT calculations coupled with NBO analysis on various carbocations have been used to evaluate the energetic contribution of hyperconjugation. researchgate.net These studies confirm that hyperconjugation can contribute a significant amount of stabilization energy, comparable in some cases to conjugation effects. researchgate.net

Molecular Dynamics and Reaction Dynamics Simulations

While quantum mechanical calculations provide insights into static properties and reaction pathways, molecular dynamics (MD) simulations are essential for understanding the time-resolved behavior of molecules, particularly in excited states.

The photochemistry of this compound is expected to be dominated by the behavior of the cyclobutanone chromophore. Upon UV irradiation, cyclobutanone is excited to singlet excited states (S1 and S2). researchgate.netarxiv.orgresearchgate.net Ab initio molecular dynamics simulations and ultrafast electron diffraction experiments have shown that upon excitation, cyclobutanone undergoes rapid intersystem crossing and internal conversion, leading to a ring-opening Norrish Type-I reaction on a sub-picosecond timescale. researchgate.netarxiv.org

The excited S2 state of cyclobutanone has been found to have a lifetime of about 230-290 femtoseconds before decaying to the S1 state. arxiv.orgarxiv.org The S1 state population then undergoes ring-opening to form a biradical intermediate. arxiv.orgresearchgate.net This biradical can then fragment through different channels, primarily yielding either cyclopropane and carbon monoxide or ethene and ketene (B1206846). arxiv.org Molecular dynamics simulations are crucial for mapping these complex potential energy surfaces and understanding the non-adiabatic transitions that govern the photochemical outcome. stanford.edu

Conical Intersections and Relaxation Pathways

No computational studies detailing the potential energy surfaces, conical intersections, or photochemical relaxation pathways for this compound have been identified. The investigation of conical intersections is crucial for understanding the non-adiabatic transitions in photochemical reactions, where the Born-Oppenheimer approximation breaks down. wikipedia.org These points act as "funnels" that guide a molecule from an excited electronic state back to a lower state, often dictating the photochemical outcome. wikipedia.org However, without specific calculations for this molecule, any discussion would be purely speculative.

Elucidation of Complex Reaction Mechanisms and Pathways

There is a lack of published research elucidating the reaction mechanisms and pathways for this compound through computational methods like Density Functional Theory (DFT). Such studies are essential for understanding the step-by-step sequence of elementary reactions, identifying transition states, and determining reaction kinetics. rsc.org While DFT has been used to investigate the ring-opening reactions of other cyclopropyl ketones, these findings cannot be directly extrapolated to this compound without a dedicated study. rsc.org The presence of both the cyclobutane and the cyclopropylmethyl moieties suggests a rich potential for complex rearrangements, but these pathways remain unexplored computationally. researchgate.net

Prediction of Reactivity and Selectivity in this compound Chemistry

Predictive models for the reactivity and selectivity of this compound are not available in the current body of scientific literature. Computational approaches, such as Molecular Electron Density Theory (MEDT), are often employed to analyze the electronic structure of reactants and predict the outcomes of reactions, including regioselectivity and stereoselectivity. scielo.org.mx These analyses rely on calculating conceptual DFT reactivity indices, which help in understanding the electrophilic and nucleophilic character of different sites within a molecule. scielo.org.mx Without dedicated computational research on this compound, no data tables or detailed findings on its predicted reactivity can be presented.

Advanced Spectroscopic Characterization of 3 Cyclopropylmethyl Cyclobutan 1 One and Its Transient Intermediates

Techniques for Characterizing Short-Lived Species and Reaction Intermediates

A suite of powerful spectroscopic techniques has been developed to probe the properties of species that exist on timescales from femtoseconds to milliseconds. researchgate.netwikipedia.org These methods allow for the direct observation and structural elucidation of reaction intermediates that are often elusive to conventional analytical tools. rsc.org

| Technique | Principle | Information Obtained | Typical Timescale |

|---|---|---|---|

| Ultrafast Electron Diffraction (UED) | Scattering of a pulsed electron beam by molecules to generate a diffraction pattern that reveals molecular structure. | Direct determination of time-resolved molecular structures, including bond lengths and angles of excited states and intermediates. aip.orgaip.org | Femtoseconds to Picoseconds researchgate.net |

| Time-Resolved Spectroscopy (e.g., Laser Flash Photolysis) | A "pump" laser pulse initiates a reaction, and a "probe" light pulse monitors the absorption or emission of transient species over time. edinst.comnumberanalytics.com | Kinetic data (lifetimes, reaction rates) and electronic absorption/emission spectra of intermediates. ruhr-uni-bochum.deacs.org | Femtoseconds to Seconds wikipedia.org |

| Mass Spectrometry-Based Ion Spectroscopy | Ionization of molecules followed by mass-to-charge ratio analysis. Tandem MS (MS/MS) involves fragmentation for structural elucidation. wikipedia.orgscripps.edu | Molecular weight and elemental composition of intermediates; structural information from fragmentation patterns. rsc.orgnih.gov | Varies (can detect stable products of fast reactions) |

| Matrix Isolation Spectroscopy | Reactive species are trapped in a cryogenic, inert solid matrix (e.g., solid argon) and studied by conventional spectroscopy (e.g., IR, UV-Vis). ebsco.comwikipedia.org | High-resolution vibrational and electronic spectra of isolated, stabilized intermediates, allowing for detailed structural characterization. fu-berlin.deuc.pt | N/A (species are stabilized for extended measurement) |

Ultrafast Electron Diffraction (UED) is a powerful experimental method that provides direct, unambiguous information about molecular structure as a function of time. aip.orgresearchgate.net It functions like a camera with an incredibly fast shutter speed, capable of capturing "snapshots" of molecules as they undergo structural changes during a chemical reaction. aip.org In a UED experiment, a femtosecond laser pulse excites the molecule of interest, and a precisely timed electron pulse is scattered by the evolving molecule. The resulting diffraction pattern contains information about the distances between all atoms in the molecule, allowing for the reconstruction of its geometry at that specific moment. aip.orgnih.gov

This technique has been successfully applied to study the photochemistry of ketones, including aromatic carbonyls like acetophenone (B1666503) and, significantly, the cyclic ketone cyclobutanone (B123998). arxiv.orgaip.orgaip.org For cyclobutanone, UED experiments following photoexcitation revealed the depopulation of an initial excited state within picoseconds, followed by a Norrish Type-I ring-opening reaction. arxiv.orgaip.org UED could directly track the structural changes associated with the cleavage of the carbon-carbon bond and the formation of a biradical intermediate. arxiv.org

Time-resolved spectroscopy encompasses a range of techniques designed to study dynamic processes initiated by light. wikipedia.org Laser Flash Photolysis (LFP) is a cornerstone of this field, widely used to investigate the kinetics and spectra of short-lived intermediates. numberanalytics.comruhr-uni-bochum.dersc.org The principle is based on a pump-probe approach: a short, intense laser pulse (the "pump") excites the sample and initiates the photochemical reaction, generating transient species. edinst.com A second, weaker light beam (the "probe") is passed through the sample at a variable time delay after the pump pulse. By measuring the change in absorption of the probe light as a function of time and wavelength, one can construct the absorption spectrum of the transient intermediates and measure their formation and decay kinetics. edinst.comruhr-uni-bochum.de

LFP can operate on timescales from nanoseconds to seconds, making it ideal for studying a wide array of reactive species, including triplet excited states, free radicals, and radical ions. edinst.comacs.orgrsc.org The data obtained provides crucial information on the lifetimes of intermediates and the rate constants of their subsequent reactions. ruhr-uni-bochum.de More advanced techniques, such as transient absorption spectroscopy using femtosecond laser pulses, push the time resolution into the femtosecond regime, allowing for the observation of the earliest events in a chemical reaction, like vibrational relaxation and intersystem crossing. researchgate.netwikipedia.org

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of analytes. scripps.edu Its application to the study of reactive intermediates has become increasingly sophisticated. rsc.orgjhuapl.edu By coupling MS with methods to generate and rapidly sample intermediates from a reaction mixture, it is possible to detect and identify these transient species. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) is particularly powerful for structural characterization. wikipedia.org In an MS/MS experiment, ions of a specific m/z (presumed to be the intermediate) are selected and then fragmented, typically through collision-induced dissociation (CID). wikipedia.orgsandia.gov The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum that serves as a structural fingerprint of the original ion. sandia.govrsc.org This allows for the confirmation of the intermediate's structure. rsc.org

Fourier Transform Mass Spectrometry (FTMS) , often in the form of Fourier Transform Ion Cyclotron Resonance (FT-ICR), offers exceptionally high resolution and mass accuracy. yale.edunih.govwikipedia.org This precision allows for the unambiguous determination of the elemental composition of an ion from its exact mass. wikipedia.org FTMS instruments trap ions in electric and magnetic fields, where their cyclotron frequency is measured. wikipedia.org This frequency is inversely proportional to the ion's m/z, and because frequency can be measured with extreme accuracy, so can the mass. yale.edu This capability is invaluable for distinguishing between intermediates with very similar masses.

Matrix isolation is a technique used to trap and stabilize highly reactive molecules, such as reaction intermediates, for detailed spectroscopic study. ebsco.comwikipedia.org The method involves co-depositing the molecule of interest, diluted in a large excess of an inert gas (the matrix, typically argon or nitrogen), onto a cryogenic surface (often cooled to near absolute zero). ebsco.comarscryo.com The result is that individual molecules of the reactive species are trapped and isolated from one another within the rigid, inert solid matrix. fu-berlin.de

This isolation prevents diffusion and bimolecular reactions, effectively stopping the reaction at the intermediate stage and extending its lifetime indefinitely. fu-berlin.deuc.pt Once trapped, the intermediate can be studied using various conventional spectroscopic methods, most commonly infrared (IR) spectroscopy, but also UV-Vis, Raman, or electron spin resonance (ESR) spectroscopy. ebsco.comuc.pt The high-resolution spectra obtained under these conditions provide detailed structural information, such as the vibrational frequencies of specific bonds, which can be compared with theoretical calculations to confirm the intermediate's identity. uc.pt

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

In situ spectroscopic monitoring provides a real-time window into a chemical reaction as it occurs, tracking the concentrations of reactants, products, and intermediates without the need for sampling. mt.comspectroscopyonline.com This approach avoids perturbing the reaction equilibrium or causing labile species to decompose, which can occur during offline analysis. spectroscopyonline.com Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are frequently employed for this purpose. mt.comacs.org

By inserting a probe directly into the reaction vessel, in situ FTIR spectroscopy can continuously collect infrared spectra. mt.com The characteristic absorption bands of different functional groups allow for the simultaneous tracking of multiple species. mt.com This provides valuable kinetic data and can reveal the presence of transient intermediates if they accumulate to detectable concentrations. mt.comrsc.org For electrocatalytic reactions, time-resolved in situ vibrational spectroscopies are being developed to capture the dynamics of short-lived intermediates with millisecond to microsecond resolution. frontiersin.org This continuous monitoring is essential for understanding complex reaction mechanisms and optimizing reaction conditions for safety and efficiency. mt.com

Application of Advanced Techniques to 3-(Cyclopropylmethyl)cyclobutan-1-one Derived Species

While direct experimental studies on this compound using these advanced techniques are not extensively reported, a robust predictive framework can be established based on the well-documented photochemistry of cyclobutanone. arxiv.orgaip.orgnsf.gov Upon UV irradiation, the primary photochemical process for cyclobutanone is a Norrish Type-I cleavage, where the bond between the carbonyl carbon and an adjacent alpha-carbon breaks to form a 1,4-biradical intermediate. arxiv.org

For this compound, this reaction would be expected to produce a substituted tetramethylene biradical. The advanced techniques described above would be indispensable for confirming this pathway and characterizing the resulting intermediates.

| Technique | Anticipated Application and Findings |

|---|---|

| Ultrafast Electron Diffraction (UED) | UED could provide a "molecular movie" of the ring-opening process. It would be used to directly measure the C-C bond elongation and breaking following photoexcitation, and to determine the precise geometric structure (bond lengths and angles) of the resulting 1,4-biradical intermediate on a sub-picosecond timescale, confirming the Norrish Type-I mechanism. arxiv.org |

| Laser Flash Photolysis (LFP) | LFP would be used to detect the transient absorption spectrum of the biradical intermediate. This would allow for the measurement of its lifetime and the kinetics of its subsequent reactions (e.g., cyclization or fragmentation). The influence of the cyclopropylmethyl substituent on the biradical's reactivity could be quantified. acs.org |

| Tandem Mass Spectrometry (MS/MS) | After generating the biradical and allowing it to form stable products (e.g., through fragmentation into an alkene and a ketene), MS could identify these products. If the biradical could be ionized and trapped, MS/MS could be used to fragment it, providing data to confirm its connectivity and structure. rsc.orgsandia.gov |

| Matrix Isolation IR Spectroscopy | By performing the photolysis of this compound within a cryogenic argon matrix, the resulting biradical could be trapped and stabilized. ebsco.com Its IR spectrum could then be recorded at high resolution. Specific vibrational modes, such as those of the radical centers and the cyclopropyl (B3062369) group, would provide definitive structural confirmation when compared to theoretical (DFT) calculations. uc.pt |

The combination of these techniques would provide a comprehensive picture of the photochemical fate of this compound. UED would reveal the ultrafast structural evolution, LFP would detail the kinetics, matrix isolation IR would provide a definitive structural fingerprint of the key biradical intermediate, and mass spectrometry would confirm the identity of any final fragmentation products.

Synthetic Utility of 3 Cyclopropylmethyl Cyclobutan 1 One As an Advanced Organic Building Block

Strategic Role in Constructing Complex Molecular Architectures

As an advanced organic building block, 3-(Cyclopropylmethyl)cyclobutan-1-one offers chemists a powerful tool for the rapid assembly of intricate molecular frameworks. The cyclobutane (B1203170) ring, with its defined three-dimensional structure, serves as a rigid scaffold, allowing for the precise spatial arrangement of functional groups. nih.govresearchgate.net This is particularly advantageous in medicinal chemistry, where molecular shape is critical for biological activity.

The presence of two distinct strained rings—the cyclobutanone (B123998) and the cyclopropane (B1198618)—imparts unique reactivity. The cyclopropyl (B3062369) group is known to stabilize adjacent carbocations through hyperconjugation and can participate in various ring-opening and rearrangement reactions. sincerechemicals.comwikipedia.org The cyclobutanone moiety itself is a versatile hub for a multitude of transformations, including ring expansions, annulations, and functionalization at the α- and γ-positions. nih.govnih.govresearchgate.net The strategic placement of the cyclopropylmethyl group at the 3-position influences the reactivity and stereoselectivity of these transformations, providing a handle for chemists to guide synthetic outcomes. This controlled reactivity allows for the construction of elaborate polycyclic and spirocyclic systems that would be challenging to access through other synthetic routes.

Precursor in the Total Synthesis of Natural Products and Structurally Challenging Compounds

Substituted cyclobutanones are frequently employed as key intermediates in the total synthesis of natural products and other structurally complex targets. nih.govresearchgate.net While specific total syntheses employing this compound are not extensively documented, the principles governing the use of similar 3-substituted cyclobutanones are well-established and directly applicable. The compound serves as a compact and functionalized four-carbon synthon, with the carbonyl group and the cyclopropylmethyl side chain providing multiple points for strategic elaboration.

The significant ring strain inherent in the cyclobutane ring is a key driver of its synthetic utility. wikipedia.org This strain energy can be released in a controlled manner to facilitate reactions that might otherwise be thermodynamically unfavorable. nih.govnih.gov In reactions such as ring expansions and openings, the release of strain provides a strong thermodynamic driving force, often leading to high regioselectivity and stereoselectivity. mdpi.comnih.gov

For this compound, the substituent at the C-3 position can direct the outcome of such reactions. For instance, in a Baeyer-Villiger oxidation, the regioselectivity of oxygen insertion is influenced by the electronic and steric nature of the substituents on the cyclobutanone ring. Similarly, in thermal or photochemical ring-opening reactions, the cyclopropylmethyl group can influence which C-C bond is cleaved, providing regiochemical control over the resulting acyclic product. nih.govnih.gov This controlled release of strain is a powerful tactic for establishing specific stereochemical relationships in the synthesis of complex molecules.

Table 1: Comparison of Ring Strain in Cycloalkanes

This table illustrates the high ring strain of four-membered rings like cyclobutane compared to larger, more stable rings. This stored energy is a key factor in the synthetic utility of cyclobutanone derivatives.

| Cycloalkane | Ring Strain (kcal/mol) |

| Cyclopropane | 27.5 |

| Cyclobutane | 26.3 |

| Cyclopentane | 6.2 |

| Cyclohexane | 0 |

The cyclobutanone core of this compound is amenable to a wide array of derivatization and functionalization reactions, which are essential for its application in multi-step syntheses. nih.govresearchgate.net These transformations allow for the introduction of new functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

Key functionalization strategies include:

α-Alkylation and Aldol (B89426) Reactions: The protons alpha to the carbonyl group can be removed to form an enolate, which can then react with various electrophiles. Organocatalyzed aldol reactions of 3-substituted cyclobutanones have been shown to proceed with high diastereo- and enantioselectivity, allowing for the controlled installation of new stereocenters. nih.gov

Wittig and Related Olefinations: The carbonyl group can be converted into a carbon-carbon double bond, providing a route to exo-methylenecyclobutane derivatives or other substituted alkenes.

Reductions and Oxidations: The ketone can be reduced to the corresponding cyclobutanol, often with high stereocontrol, or oxidized via a Baeyer-Villiger reaction to form a γ-lactone. mdpi.com The latter is a powerful transformation for creating five-membered heterocyclic systems from a four-membered carbocycle.

Ring Expansions: Semipinacol rearrangements and other ring-expansion protocols can transform the cyclobutanone into larger ring systems, such as cyclopentanones or cyclohexanones, in a stereocontrolled manner. researchgate.netorganic-chemistry.org The cyclopropylmethyl group can play a crucial role in directing the migration of specific bonds during these rearrangements.

Table 2: Potential Derivatization Reactions of this compound

This table outlines common synthetic transformations that can be applied to the target molecule to generate more complex structures.

| Reaction Type | Reagents | Potential Product |

| Aldol Condensation | Aldehyde, Base/Acid Catalyst | 2-Substituted-3-(cyclopropylmethyl)cyclobutan-1-one |

| Baeyer-Villiger Oxidation | m-CPBA or other peracid | 4-(Cyclopropylmethyl)dihydrofuran-2(3H)-one (γ-lactone) |

| Reduction | NaBH₄, LiAlH₄ | 3-(Cyclopropylmethyl)cyclobutanol |

| Wittig Olefination | Ph₃P=CH₂ | 1-(Cyclopropylmethyl)-3-methylenecyclobutane |

| Ring Expansion | TMSCHN₂, Lewis Acid | 2-(Cyclopropylmethyl)cyclopentanone |

Contribution to the Development of Diversified Chemical Libraries and Scaffolds

The cyclobutane ring is recognized as an attractive three-dimensional (3D) scaffold for the development of chemical libraries used in fragment-based drug discovery (FBDD). nih.govnih.gov Its non-planar, puckered conformation provides access to a region of chemical space that is distinct from the flat, aromatic structures that have historically dominated screening collections. researchgate.net

This compound is an ideal starting point for generating such libraries. The combination of its rigid 3D core and multiple points for diversification (the ketone and the cyclopropylmethyl group) allows for the synthesis of a wide array of analogues with varied spatial orientations. nih.govresearchgate.net Synthetic strategies often begin with a key intermediate, such as a 3-substituted cyclobutanone, which is then elaborated through parallel synthesis to produce a library of related compounds. nih.gov The resulting molecules, possessing high sp³ character and structural rigidity, are valuable for screening against biological targets, potentially leading to the discovery of novel therapeutic agents. The unique physicochemical properties conferred by the cyclobutane scaffold can also lead to improved pharmacological profiles, such as enhanced metabolic stability. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 3-(Cyclopropylmethyl)cyclobutan-1-one, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with cyclopropane-containing precursors. For example, cyclopropylmethyl groups can be introduced via nucleophilic substitution or coupling reactions. Key intermediates are often purified using techniques like column chromatography, and characterized by 1H-NMR (to confirm cyclopropane ring integrity and substitution patterns) and TLC (to monitor reaction progress). For related cyclobutane derivatives, reactions with ketones or aldehydes under basic conditions (e.g., NaOH or EtN) have achieved yields up to 95% in optimized steps .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer: Combined analytical techniques are essential:

- NMR Spectroscopy : - and -NMR confirm stereochemistry and cyclopropane/cyclobutane ring stability.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., ketone C=O stretch at ~1700–1750 cm) .

Q. What are the key challenges in handling cyclopropane-containing compounds like this compound?

Methodological Answer:

- Ring Strain : The cyclopropane ring is prone to ring-opening under acidic or oxidative conditions. Reactions should be conducted in inert atmospheres (N/Ar) with anhydrous solvents.

- Purification : Use low-temperature recrystallization or gentle chromatography (e.g., silica gel with non-polar eluents) to avoid decomposition .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral amines or transition-metal complexes) to induce enantioselectivity in cyclopropane or cyclobutane ring formation.

- Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to optimize stereochemical pathways. For example, studies on similar cyclobutane fragments achieved 47% yield with controlled stereochemistry using cyclopropanecarbaldehyde and AcOH .

Q. What strategies resolve contradictions in biological activity data for cyclopropane-cyclobutane hybrids?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorination at the cyclopropane methyl group) and correlate with bioassay results.

- In Silico Docking : Molecular docking with target proteins (e.g., enzymes) identifies critical binding interactions. For instance, trifluoromethyl groups in analogs like Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate enhance binding affinity due to hydrophobic and electronic effects .

Q. How can researchers optimize reaction conditions to improve yields in large-scale syntheses?

Methodological Answer:

- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, adjusting the ratio of cyclopropanecarbaldehyde to amine precursors improved yields from 31% to 56% in multi-step reactions .

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps (e.g., cyclopropane ring formation) .

Q. What advanced techniques characterize the dynamic behavior of this compound in solution?

Methodological Answer:

- Dynamic NMR (DNMR) : Detects ring puckering or conformational exchange in cyclobutane rings at variable temperatures.

- X-ray Crystallography : Resolves bond angles and torsional strain in the solid state. For example, cyclobutane derivatives show bond angles deviating from ideal 90° due to ring strain .

Q. How do fluorinated analogs of this compound impact metabolic stability in drug discovery?

Methodological Answer:

- Isotope-Labeling Studies : Incorporate or to track metabolic pathways via LC-MS.

- CYP450 Inhibition Assays : Fluorinated groups (e.g., -CF) in analogs like 3-(2,2,2-trifluoroethyl)cyclobutan-1-one reduce oxidative metabolism, enhancing half-life in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.